1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[331]nonane is a bicyclic organic compound that features a unique diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for the diastereoselective synthesis of similar diazabicyclo scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: This compound is known for its versatility in hydroboration reactions and is used extensively in organic synthesis.
3,9-Diazabicyclo[4.2.1]nonane: This compound is synthesized through a [3+2] cycloaddition and has applications in the formation of complex scaffolds.
Uniqueness
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11(2)5-15-9-12(3)6-13(4,10-15)8-14-7-12/h11,14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVICDDTHSNTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CC(C1)(CNC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.